![molecular formula C18H24N4O B13861339 4-[4-(3-Methylpiperidin-1-yl)quinazolin-7-yl]morpholine](/img/structure/B13861339.png)
4-[4-(3-Methylpiperidin-1-yl)quinazolin-7-yl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(3-Methylpiperidin-1-yl)quinazolin-7-yl]morpholine is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3-Methylpiperidin-1-yl)quinazolin-7-yl]morpholine typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.
Introduction of Piperidine Moiety: The piperidine ring can be introduced through nucleophilic substitution reactions using appropriate piperidine derivatives.
Attachment of Morpholine Ring: The morpholine ring can be attached via nucleophilic substitution or other suitable coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other modern chemical engineering techniques .
Analyse Des Réactions Chimiques
Types of Reactions
4-[4-(3-Methylpiperidin-1-yl)quinazolin-7-yl]morpholine can undergo various types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts or under specific reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinazoline N-oxides, while reduction may yield reduced quinazoline derivatives .
Applications De Recherche Scientifique
4-[4-(3-Methylpiperidin-1-yl)quinazolin-7-yl]morpholine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Biological Research: It is used in studies related to its antimicrobial and antiviral properties.
Chemical Biology: The compound is utilized in research focused on understanding its interactions with various biological macromolecules.
Industrial Applications: It may be used in the development of new materials or as a precursor for other bioactive compounds.
Mécanisme D'action
The mechanism of action of 4-[4-(3-Methylpiperidin-1-yl)quinazolin-7-yl]morpholine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in cell signaling pathways, leading to the suppression of cancer cell growth . The compound’s structure allows it to bind to these targets with high affinity, thereby exerting its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Vandetanib: A quinazoline derivative used for the treatment of medullary thyroid cancer.
Gefitinib: Another quinazoline derivative used as an anticancer agent targeting epidermal growth factor receptor (EGFR).
Erlotinib: Similar to gefitinib, used for the treatment of non-small cell lung cancer.
Uniqueness
4-[4-(3-Methylpiperidin-1-yl)quinazolin-7-yl]morpholine is unique due to its specific structural features, which may confer distinct biological activities compared to other quinazoline derivatives. Its combination of the quinazoline core with piperidine and morpholine rings may result in unique interactions with molecular targets, leading to potential therapeutic applications .
Propriétés
Formule moléculaire |
C18H24N4O |
|---|---|
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
4-[4-(3-methylpiperidin-1-yl)quinazolin-7-yl]morpholine |
InChI |
InChI=1S/C18H24N4O/c1-14-3-2-6-22(12-14)18-16-5-4-15(11-17(16)19-13-20-18)21-7-9-23-10-8-21/h4-5,11,13-14H,2-3,6-10,12H2,1H3 |
Clé InChI |
NAXDTFBSNBAFNV-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCN(C1)C2=NC=NC3=C2C=CC(=C3)N4CCOCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(1-ethylpiperidin-3-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B13861282.png)

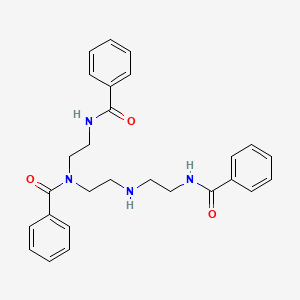
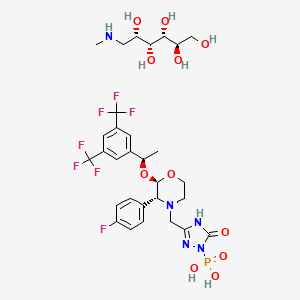
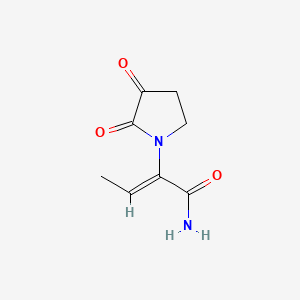
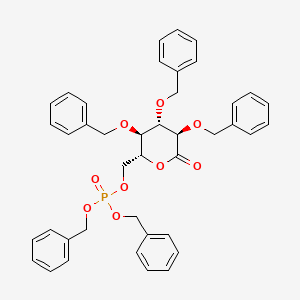
![3-Bromo-1-[(6-methylpyridin-2-yl)methyl]-4-nitroindole](/img/structure/B13861311.png)
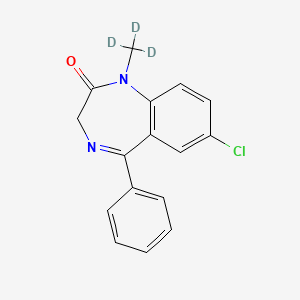
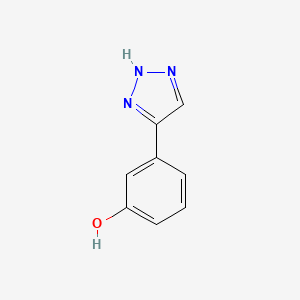

![Ethyl 3-{[(1-methyl-1H-pyrrol-2-yl)carbonyl]amino}benzoate](/img/structure/B13861342.png)
![(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-acetamido-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B13861345.png)

